2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, an indolinyl group, and a cyclopentylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenyl methyl ketone
- 3,4-Dimethoxyacetophenone
- 4’-Hydroxy-3’-methoxyacetophenone
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-cyclopentyl-1-[2-(3,4-dimethoxyphenyl)acetyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C23H28N2O5S/c1-29-21-10-7-16(13-22(21)30-2)14-23(26)25-12-11-17-15-19(8-9-20(17)25)31(27,28)24-18-5-3-4-6-18/h7-10,13,15,18,24H,3-6,11-12,14H2,1-2H3 |
InChI Key |
DEBKFXUBMNQLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Origin of Product |
United States |
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